molecular formula C₉H₁₅FO₅ B1141232 6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose CAS No. 87586-05-8

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose

Cat. No. B1141232
CAS RN: 87586-05-8
M. Wt: 222.21
InChI Key:
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Description

6-Deoxy-6-fluoro-1,2-O-isopropylidene-alpha-D-glucofuranose (6F-Glu) is a synthetic sugar molecule that has been developed as a potential therapeutic agent for a variety of diseases. 6F-Glu has been studied for its ability to act as an inhibitor of the enzyme fructosamine-3-kinase (FN3K), which is involved in the regulation of glucose metabolism. 6F-Glu has been shown to reduce the activity of FN3K, resulting in decreased glucose levels in the blood. Additionally, 6F-Glu has been explored for its potential to act as an immunomodulator, as it has been found to modulate the expression of certain cytokines and chemokines involved in immune response. This has led to the investigation of 6F-Glu as a potential therapeutic agent for a variety of diseases, including diabetes, inflammatory bowel disease, and cancer.

Scientific Research Applications

PET Imaging in Cancer Diagnosis

The compound is used in the preparation of 2-[^18F]fluoro-2-deoxy-D-glucose (FDG), a radiotracer used in Positron Emission Tomography (PET) imaging . FDG imaging has profoundly modified the daily activity of most nuclear medicine services, providing diagnostic accuracy and predictive power in assessing glucose consumption and cancer aggressiveness .

Understanding Glucose Metabolism

The compound helps in understanding the link between FDG uptake and overall glucose consumption, which is almost universally accepted . This understanding is crucial for interpreting the informative content of FDG imaging, optimizing its clinical application, and improving our comprehension of disease features .

Breast Cancer Detection

The compound has been studied for its potential in detecting GLUT5 expression in breast cancers . Several clinical studies have shown low or no expression of GLUT1 in breast cancer patients, which may account for the low clinical specificity and sensitivity of FDG used in PET . Therefore, it has been proposed that other tumor characteristics such as the high expression of GLUT2 and GLUT5 in many breast tumors could be used to develop alternative strategies to detect breast cancer .

Synthesis of Biologically Active Compounds

The compound can be used as a starting material to prepare biologically active L-acovenose and 6-deoxy-L-idose . These compounds have various applications in biological and medical research .

Preparation of Carbanucleoside Enantiomers

The compound is used in the synthesis of carbanucleoside enantiomers . Carbanucleosides are analogs of nucleosides and have potential therapeutic applications, including antiviral and anticancer activities .

Synthesis of Chiral Carbohydrate Synthons

The compound can be used to prepare vinyl ether-based chiral carbohydrate synthons . These synthons are useful in the synthesis of complex carbohydrates and glycoconjugates .

properties

IUPAC Name

(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO5/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,11-12H,3H2,1-2H3/t4?,5?,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRTKRPEAMGAU-COJRLMGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CF)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CF)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747491
Record name (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

CAS RN

87586-05-8
Record name (3aR,5S,6aS)-5-(2-fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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